molecular formula C19H18N2O4S B6019367 methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate

methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate

Cat. No.: B6019367
M. Wt: 370.4 g/mol
InChI Key: UIMXNWMCTGLQLN-YBEGLDIGSA-N
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Description

Methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a thiazolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and thiazolidine intermediates, followed by their coupling and subsequent esterification.

  • Preparation of Pyrrole Intermediate:

    • React 2,5-dimethylpyrrole with an appropriate aldehyde under acidic conditions to form the desired pyrrole intermediate.
    • Reaction conditions: Acid catalyst, solvent (e.g., ethanol), reflux temperature.
  • Preparation of Thiazolidine Intermediate:

    • React 3-methyl-2,4-dioxothiazolidine with a suitable aldehyde to form the thiazolidine intermediate.
    • Reaction conditions: Base catalyst, solvent (e.g., dichloromethane), room temperature.
  • Coupling Reaction:

    • Couple the pyrrole and thiazolidine intermediates using a coupling agent such as DCC (dicyclohexylcarbodiimide).
    • Reaction conditions: Solvent (e.g., dichloromethane), room temperature.
  • Esterification:

    • Esterify the coupled product with methyl benzoate in the presence of an acid catalyst.
    • Reaction conditions: Acid catalyst, solvent (e.g., toluene), reflux temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
    • Major products: Oxidized derivatives of the pyrrole and thiazolidine rings.
  • Reduction:

    • Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
    • Major products: Reduced forms of the carbonyl groups in the thiazolidine ring.
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
    • Common reagents: Nucleophiles such as amines or alcohols.
    • Major products: Substituted esters or amides.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Amines, alcohols.
  • Solvents: Dichloromethane, ethanol, toluene.
  • Catalysts: Acid or base catalysts depending on the reaction type.

Scientific Research Applications

Methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate has several scientific research applications:

  • Medicinal Chemistry:

    • Potential use as a lead compound in drug discovery due to its unique structural features.
    • Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
  • Organic Synthesis:

    • Used as a building block for the synthesis of more complex molecules.
    • Employed in the development of new synthetic methodologies.
  • Material Science:

    • Potential applications in the development of organic electronic materials.
    • Used in the synthesis of polymers and advanced materials with specific properties.
  • Biological Research:

    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
    • Used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:

    • The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
    • Potential targets include kinases, proteases, and transcription factors.
  • Pathways Involved:

    • The compound may influence signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and apoptotic pathways.
    • These interactions can lead to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • Methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate.
  • 2,5-Dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrole.
  • This compound.
  • Uniqueness:

    • The presence of both pyrrole and thiazolidine rings in the same molecule provides unique chemical reactivity and biological activity.
    • The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable research target.
  • Properties

    IUPAC Name

    methyl 4-[2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H18N2O4S/c1-11-9-14(10-16-17(22)20(3)19(24)26-16)12(2)21(11)15-7-5-13(6-8-15)18(23)25-4/h5-10H,1-4H3/b16-10-
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UIMXNWMCTGLQLN-YBEGLDIGSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=C3C(=O)N(C(=O)S3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)/C=C\3/C(=O)N(C(=O)S3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18N2O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    370.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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